molecular formula C12H16N2O2 B067512 Methyl 4-(piperazin-1-YL)benzoate CAS No. 163210-97-7

Methyl 4-(piperazin-1-YL)benzoate

Cat. No.: B067512
CAS No.: 163210-97-7
M. Wt: 220.27 g/mol
InChI Key: BFFGYMOQOGMTBM-UHFFFAOYSA-N
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Description

Methyl 4-(piperazin-1-yl)benzoate is a chemical compound with the molecular formula C12H16N2O2 and a molecular weight of 220.27 g/mol . It is also known as methyl 4-(1-piperazinyl)benzoate and is commonly used in various chemical and pharmaceutical applications. This compound is characterized by a piperazine ring attached to a benzoate ester, making it a versatile intermediate in organic synthesis.

Scientific Research Applications

Methyl 4-(piperazin-1-yl)benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting neurological and psychiatric disorders.

    Industry: The compound is used in the production of polymers and other advanced materials

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(piperazin-1-yl)benzoate typically involves the reaction of 4-chloromethylbenzoic acid with piperazine in the presence of a base such as triethylamine. The reaction is carried out in a suitable solvent like dichloromethane or ethanol under reflux conditions . The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity. The use of nanofiltration membranes to remove impurities and by-products further enhances the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(piperazin-1-yl)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(4-methylpiperazin-1-yl)benzoate
  • Methyl 4-(4-phenylpiperazin-1-yl)benzoate
  • Methyl 4-(4-cyanopiperazin-1-yl)benzoate

Uniqueness

Methyl 4-(piperazin-1-yl)benzoate is unique due to its balanced combination of a piperazine ring and a benzoate ester, which provides a versatile scaffold for further chemical modifications. This makes it particularly valuable in the synthesis of a wide range of biologically active compounds .

Properties

IUPAC Name

methyl 4-piperazin-1-ylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-16-12(15)10-2-4-11(5-3-10)14-8-6-13-7-9-14/h2-5,13H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFFGYMOQOGMTBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80572694
Record name Methyl 4-(piperazin-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80572694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163210-97-7
Record name Methyl 4-(piperazin-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80572694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 4-(piperazin-1-yl)benzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

4-(4-Benzyl-piperazin-1-yl)-benzoic acid methyl ester (19.4 mmol) is dissolved in methanol (150 ml) and Pd/charcoal is added (0.6 g). The mixture is stirred in a hydrogen atmosphere until consumption has ceased. The catalyst is filtered off and the filtrate evaporated. The residue is suspended in diethylether/pentane and the solid filtered of and dried (vacuum). A powder with mp. 95-97° C. is obtained.
Name
4-(4-Benzyl-piperazin-1-yl)-benzoic acid methyl ester
Quantity
19.4 mmol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Pd charcoal
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

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